molecular formula C16H17FN6O2 B2854730 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea CAS No. 2034320-32-4

1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea

Cat. No.: B2854730
CAS No.: 2034320-32-4
M. Wt: 344.35
InChI Key: BAVLZYKJEKPNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea is a triazolopyrazine derivative featuring an ethoxy group at position 8 of the heterocyclic core, a methylurea linker at position 3, and a 3-fluorobenzyl substituent. Its structural complexity necessitates comparisons with analogous compounds to elucidate structure-activity relationships (SARs).

Properties

IUPAC Name

1-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-[(3-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2/c1-2-25-15-14-22-21-13(23(14)7-6-18-15)10-20-16(24)19-9-11-4-3-5-12(17)8-11/h3-8H,2,9-10H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVLZYKJEKPNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea is a synthetic compound belonging to the class of nitrogen-containing heterocycles. This compound exhibits a unique structural configuration that contributes to its diverse biological activities. The presence of the triazolo-pyrazine core is particularly noteworthy due to its association with significant pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C18H16N6O2C_{18}H_{16}N_6O_2, and it features multiple functional groups that enhance its biological activity. The ethoxy group and the triazole moiety are critical for its interaction with biological targets.

Property Value
Molecular FormulaC18H16N6O2C_{18}H_{16}N_6O_2
Molecular Weight380.4 g/mol
Structural FeaturesTriazole, Pyrazine, Ethoxy group

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors. This binding can modulate their activity, leading to various biological effects such as inhibition of enzyme activity or activation of signaling pathways. The compound has shown potential in targeting cancer-related pathways and may have applications in chemotherapeutic strategies.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrazines exhibit significant anticancer properties. In particular, studies have demonstrated that related compounds can induce cytotoxicity against various human cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .

Antimicrobial Activity

Triazolo-pyrazine derivatives have also been evaluated for their antibacterial properties. Preliminary studies suggest that these compounds possess moderate to good antibacterial activity against a range of pathogenic bacteria . The structural features of the compound likely contribute to its ability to disrupt bacterial cell functions.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Cytotoxicity Against Cancer Cells :
    • A study on triazole derivatives showed that certain compounds exhibited IC50 values lower than 10 µM against MCF-7 cells, indicating potent anticancer activity .
  • Antibacterial Screening :
    • A series of triazolo-pyrazine derivatives were screened against common bacterial strains, revealing significant inhibition zones compared to standard antibiotics like chloramphenicol .

Comparison with Similar Compounds

Core Modifications

  • Isosteric Inosine Analogues: Compounds like 3-(7-aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acids () share the triazolopyrazine core but replace the ethoxy group with a ketone at position 7. These analogues prioritize carboxylic acid or amide functionalities, contrasting with the urea group in the target compound. The urea’s hydrogen-bonding capacity may enhance target affinity compared to carboxylates .
  • Antioxidant-Conjugated Derivatives: Compounds such as N-(3-((4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)amino)-3-oxopropyl)-3,5-di-tert-butyl-4-hydroxybenzamide () incorporate bulky antioxidant groups (e.g., 3,5-di-tert-butyl-4-hydroxybenzamide).

Substituent Variations

  • 8-Ethoxy vs. 8-Methoxy: describes 8-amino-6-(4-hydroxy-2-methoxyphenyl)-2-phenyltriazolopyrazinones. Replacing methoxy with ethoxy (as in the target compound) could enhance lipophilicity and prolong half-life due to reduced oxidative metabolism .
  • Urea vs. Carbamate/Carbamide: Benzyl N-{[({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamoyl]methyl}carbamate () replaces urea with a carbamate linkage. Ureas exhibit stronger hydrogen-bond donor capacity, which may improve target binding compared to carbamates .

Pharmacological and Physicochemical Properties

Property Target Compound Analogues (Evidence)
Water Solubility Moderate (urea enhances polarity) Lower in antioxidant conjugates ()
Metabolic Stability High (ethoxy, fluorine) Reduced in 8-oxo derivatives ()
Target Affinity Likely adenosine receptors A1/A2A receptor potency ()

The fluorine atom and ethoxy group in the target compound may confer superior metabolic stability compared to ’s 8-oxo derivatives. Its urea group could improve solubility relative to lipophilic antioxidant conjugates ().

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what optimization strategies are critical for improving yield and purity?

The synthesis involves multi-step reactions, typically starting with triazolopyrazine core formation followed by urea linkage introduction. Key steps include:

  • Core assembly : Cyclocondensation of aminopyrazines with nitriles or carbonyl reagents under reflux (e.g., anhydrous dioxane, 24–48 h) .
  • Urea coupling : Reacting an isocyanate or carbamate intermediate with a fluorobenzylamine derivative using coupling agents like EDCI/HOBt in DMF at 60°C .
  • Optimization : Control reaction pH (neutral to slightly basic) and temperature (reflux conditions) to minimize side reactions. Purification via column chromatography (hexane/EtOAc gradients) or recrystallization improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the triazolo-pyrazine core and urea linkage (e.g., aromatic protons at δ 7.35–8.08 ppm, urea NH signals at δ 5.5–6.5 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H+^+] peaks) and detects fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro biological screening approaches are recommended to assess the compound’s preliminary pharmacological activity?

  • Enzyme inhibition assays : Test activity against adenosine receptors (A1/A2A) using radioligand binding assays (IC50_{50} determination) .
  • Cell viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally related triazolopyrazine derivatives .
  • Receptor profiling : Use fluorescence polarization or SPR to evaluate binding affinity for fluorobenzyl-targeted receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its target selectivity and potency?

  • Substituent variation : Replace the 8-ethoxy group with amino or methyl groups to study steric/electronic effects on receptor binding .
  • Fluorobenzyl modification : Introduce electron-withdrawing groups (e.g., nitro) at the 3-fluorophenyl position to modulate hydrogen-bonding interactions .
  • Computational docking : Perform molecular dynamics simulations to predict binding poses with adenosine receptors or kinases .

Q. What strategies are employed to resolve contradictions in biological activity data across different experimental models?

  • Orthogonal assays : Validate receptor binding data using both radioligand displacement and functional assays (e.g., cAMP modulation for adenosine receptors) .
  • Metabolic stability testing : Compare liver microsome half-lives (human vs. rodent) to explain species-specific discrepancies in efficacy .
  • Proteomic profiling : Use phosphoproteomics to identify off-target kinase interactions that may confound activity .

Q. What methodologies are used to determine the compound’s metabolic stability and potential toxicity in preclinical models?

  • CYP450 inhibition assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Ames test : Evaluate mutagenicity via bacterial reverse mutation assays (OECD Guideline 471) .
  • In vivo pharmacokinetics : Measure plasma half-life, bioavailability, and tissue distribution in rodent models after oral/intravenous administration .

Q. How can computational chemistry tools aid in optimizing the compound’s pharmacokinetic properties while maintaining efficacy?

  • ADMET prediction : Use QSAR models to predict solubility, permeability (e.g., Caco-2 cell), and blood-brain barrier penetration .
  • Metabolite identification : Employ in silico metabolite prediction software (e.g., Meteor Nexus) to flag labile groups (e.g., urea linkage) prone to hydrolysis .
  • Crystal structure analysis : Leverage X-ray crystallography of target-ligand complexes to guide rational modifications for enhanced binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.